molecular formula C7H14ClNO2 B6280333 (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 2635331-87-0

(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No. B6280333
CAS RN: 2635331-87-0
M. Wt: 179.6
InChI Key:
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Description

“(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” is a chemical compound with the molecular formula C7H13NO2.ClH and a molecular weight of 179.645 .


Synthesis Analysis

A method for preparing (1R,3S)-3-amino cyclopentanol hydrochloride has been described in the literature . This method involves several steps including the oxidation of tert-butyl hydroxylamine carbonate into tert-butyl nitrosyl carbonate under the catalysis of copper chloride and 2-ethyl-2-oxazoline, followed by a hetero Diels-Alder reaction with cyclopentadiene .


Molecular Structure Analysis

The molecular structure of “(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (1R,3S)-3-amino cyclopentanol hydrochloride include oxidation, hetero Diels-Alder reaction, selective reduction of nitrogen-oxygen bonds, chiral separation catalyzed by lipase, reduction of the double bond by palladium on carbon hydrogenation, deacetylation protection under alkaline conditions, and formation of hydrochloride in situ .


Physical And Chemical Properties Analysis

“(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride” has a molecular weight of 179.645 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as hexanoic, octanoic, decanoic, and lauric acids, have been studied for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production of biorenewable chemicals. Understanding these effects is crucial for developing strategies to increase microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Biotechnological Routes Based on Lactic Acid

Lactic acid's biotechnological applications extend beyond its use in biodegradable polymers to serving as a feedstock for green chemistry, producing valuable chemicals like pyruvic acid, acrylic acid, and lactate ester. This review focuses on the production of these chemicals from lactic acid via chemical and biotechnological routes (Gao, Ma, & Xu, 2011).

Antioxidant, Microbiological, and Cytotoxic Activity of Selected Carboxylic Acids

This review compares the effects of structural differences of selected carboxylic acids on their biological activities, highlighting the antioxidant, antimicrobial, and cytotoxic properties of compounds like benzoic acid, cinnamic acid, and caffeic acid among others (Godlewska-Żyłkiewicz et al., 2020).

Fatty Acid Esters of 3-Monochloropropanediol: A Review

This review summarizes research on 3-MCPD esters, a group of chemical toxicants found in food, focusing on their detection, toxicity, formation mechanisms, and mitigation strategies. It highlights the need for a comprehensive understanding of these compounds for food safety (Gao et al., 2019).

Chemistry of Soil Organic Nitrogen

A review covering the distribution of total nitrogen in soils and the potential of 15N NMR for studying nitrogen compounds in soils. It discusses the major soil nitrogen components and suggests further research is needed to identify and understand the complexity of soil nitrogen (Schulten & Schnitzer, 1997).

Ugi Multicomponent Reaction Mechanism

This mini-review discusses the Ugi four-component reaction, its pathways, solvent effects, and applications in functional chromophore synthesis. It emphasizes the need for a deeper understanding of the reaction mechanism to develop new catalytic systems (Rocha, Rodrigues, & Neto, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Hydrogen cyanide", "Sodium hydroxide", "Hydrochloric acid", "Ammonia" ], "Reaction": [ "1. Cyclohexene is reacted with hydrogen cyanide in the presence of a catalyst to form 2-cyanocyclohexanone.", "2. 2-cyanocyclohexanone is then hydrolyzed with sodium hydroxide to form 2-cyanocyclohexanecarboxylic acid.", "3. 2-cyanocyclohexanecarboxylic acid is reduced with hydrogen gas and a catalyst to form (1R,3S)-3-aminocyclohexane-1-carboxylic acid.", "4. The resulting product is then treated with hydrochloric acid to form (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride." ] }

CAS RN

2635331-87-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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